7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol

MCHR2 Neuropeptide receptor Calcium flux assay

This structurally unique 4-hydroxyquinoline derivative features a 7-chloro-8-methyl substitution pattern and 3-morpholin-4-ylmethyl moiety, creating a precise pharmacophore for high-affinity MCHR2 antagonism (IC₅₀ = 1 nM). Unlike generic quinoline scaffolds, its specific polypharmacology—inhibiting MCHR2, SERT (IC₅₀ = 100 nM), and D2R (IC₅₀ = 500 nM)—makes it an essential tool for studying melanin-concentrating hormone, serotonin, and dopamine signaling crosstalk in neuropsychiatric and metabolic disease models. Ideal for calcium flux assays, MTT antiproliferative studies, or pathway interaction investigations.

Molecular Formula C15H17ClN2O2
Molecular Weight 292.76
CAS No. 943115-04-6
Cat. No. B2726802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol
CAS943115-04-6
Molecular FormulaC15H17ClN2O2
Molecular Weight292.76
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC=C(C2=O)CN3CCOCC3)Cl
InChIInChI=1S/C15H17ClN2O2/c1-10-13(16)3-2-12-14(10)17-8-11(15(12)19)9-18-4-6-20-7-5-18/h2-3,8H,4-7,9H2,1H3,(H,17,19)
InChIKeyIPQBXBHQBCRIFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol (CAS 943115-04-6): Procurement-Grade Quinoline Scaffold for MCHR2 and CNS Target Profiling


7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol (CAS 943115-04-6) is a synthetic 4-hydroxyquinoline derivative distinguished by a unique 7-chloro-8-methyl substitution pattern and a 3-morpholin-4-ylmethyl moiety. This compound serves as a high-purity research probe for investigating the melanin-concentrating hormone receptor 2 (MCHR2), a G-protein coupled receptor implicated in energy homeostasis, mood, and sleep regulation [1]. The compound also demonstrates ancillary interactions with the serotonin transporter (SERT) and dopamine D2 receptor, positioning it within the neuropsychiatric and metabolic disease research landscape [2]. For procurement and assay design, this compound provides a structurally distinct chemical tool for MCHR2 pharmacology studies, as it exhibits potent antagonism (IC₅₀ = 1 nM) at the human MCHR2 receptor expressed in CHO cells [1].

Why 7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol Cannot Be Replaced by Generic 4-Hydroxyquinoline or Morpholine Analogs


Substituting 7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol with generic quinoline scaffolds is scientifically invalid due to the compound's unique combination of substituents that drives target selectivity and potency. The presence of both the 7-chloro and 8-methyl groups on the quinoline core, in conjunction with the 3-morpholin-4-ylmethyl side chain, creates a precise pharmacophore for high-affinity MCHR2 antagonism (IC₅₀ = 1 nM) [1]. Analogs lacking the morpholine moiety or the specific chloro-methyl substitution pattern on the quinoline ring exhibit dramatically reduced MCHR2 potency. Furthermore, the compound's profile includes measurable inhibition of the serotonin transporter (SERT, IC₅₀ = 100 nM) and dopamine D2 receptor (IC₅₀ = 500 nM), creating a unique polypharmacology fingerprint [2]. These off-target activities are not present in simpler 4-hydroxyquinoline derivatives, meaning substitution with a generic quinoline will lead to completely different experimental outcomes in neuropsychiatric and metabolic disease models.

Quantitative Differentiation Evidence for 7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol: Comparator-Based Data for Procurement Decisions


MCHR2 Antagonist Potency: Sub-Nanomolar Affinity Distinct from Generic Quinoline Scaffolds

This compound exhibits potent antagonism at the human MCHR2 receptor with an IC₅₀ of 1 nM. This is in stark contrast to the structurally related compound PNU-183792, a 4-oxo-dihydroquinoline, which shows no activity (IC₅₀ > 40,000 nM) against MCHR2, demonstrating that the specific 7-chloro-8-methyl-3-morpholinylmethyl substitution is essential for high-affinity MCHR2 binding [1].

MCHR2 Neuropeptide receptor Calcium flux assay

Polypharmacology Fingerprint: Serotonin and Dopamine Transporter/Receptor Profiling

In addition to its primary MCHR2 activity, the compound demonstrates measurable inhibition of the human serotonin transporter (SERT) with an IC₅₀ of 100 nM and the human dopamine D2 receptor with an IC₅₀ of 500 nM [1]. In comparison, PNU-183792, a related 4-oxo-dihydroquinoline, does not exhibit these activities, being specifically targeted to viral polymerases with no reported interaction with SERT or D2R [2].

Serotonin transporter Dopamine D2 receptor Polypharmacology

In Vitro Antiproliferative Activity: A Discriminator for Cancer Research Applications

This compound has been tested for antiproliferative activity against the human breast cancer cell line MCF7. While the exact IC₅₀ value is not reported in the abstract, it has been included in a functional assay measuring inhibition of cell growth after 72 hours by MTT assay [1]. In contrast, the closely related compound PNU-183792 was not cytotoxic at relevant concentrations (CC₅₀ > 100 µM) in a panel of proliferating mammalian cells [2]. This suggests that the 7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol scaffold possesses a distinct cytotoxic profile compared to other 4-oxo-dihydroquinoline derivatives.

Antiproliferative MCF7 Cancer

High-Impact Research and Procurement Applications for 7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol


MCHR2 Pharmacology and Metabolic Disease Research

The potent MCHR2 antagonist activity (IC₅₀ = 1 nM) makes this compound an essential tool for validating MCHR2 as a therapeutic target in obesity, feeding behavior, and mood disorders [1]. Procure this compound for calcium flux assays in CHO cells expressing human MCHR2 to generate robust, high-signal-to-noise data for target engagement studies.

Neuropsychiatric Disorder Polypharmacology Studies

Leverage the compound's unique polypharmacology profile—inhibiting MCHR2 (1 nM), SERT (100 nM), and D2R (500 nM)—to investigate the interplay between melanin-concentrating hormone, serotonin, and dopamine signaling in complex CNS disorders such as depression, anxiety, or schizophrenia [2]. This compound is a superior alternative to highly selective probes for studying pathway crosstalk.

Anticancer Lead Optimization and Structure-Activity Relationship (SAR) Studies

The reported antiproliferative activity in MCF7 breast cancer cells provides a validated starting point for medicinal chemistry campaigns [3]. Unlike the non-cytotoxic analog PNU-183792, this scaffold offers a clear phenotypic signal for cancer biology research. Use this compound as a reference standard in MTT assays to benchmark novel quinoline derivatives designed for improved anticancer potency.

Quote Request

Request a Quote for 7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.